![molecular formula C13H18N2 B13236319 {2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B13236319.png)
{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Benzyl-2-azabicyclo[310]hexan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes a benzyl group and an azabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclizing agent to form the azabicyclohexane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of {2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine
- {3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
Uniqueness
{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific bicyclic structure and the presence of a benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
(2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C13H18N2/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
Clé InChI |
UOCGLNOTFZZOEA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2(C1C2)CN)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B13236252.png)

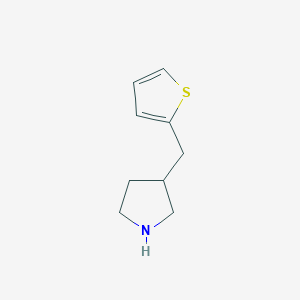
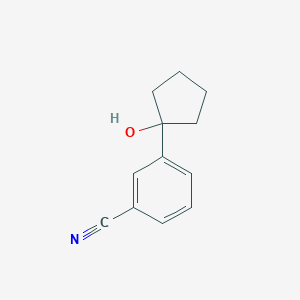
![6-Hydroxy-2-[(1H-indol-5-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13236264.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)

![[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13236282.png)
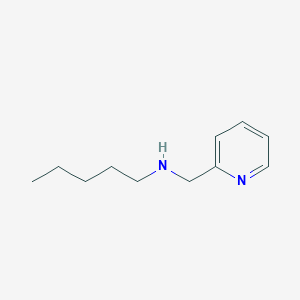
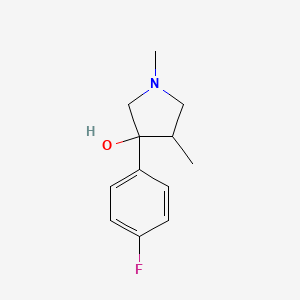
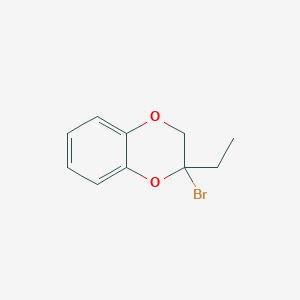
![2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13236313.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)
